5-Bromo-2-fluoronicotinonitrile
Description
5-Bromo-2-fluoronicotinonitrile (CAS No. 1503320-36-2) is a halogenated pyridine derivative with a nitrile functional group. Its structure features a bromine atom at the 5-position and a fluorine atom at the 2-position of the pyridine ring, alongside a nitrile group at the 3-position. This compound is synthesized for applications in pharmaceutical and agrochemical research, leveraging its reactivity in cross-coupling reactions and as a precursor for bioactive molecules . It is commercially available at 95% purity and is frequently utilized in Suzuki-Miyaura and Buchwald-Hartwig reactions due to its electron-withdrawing substituents, which enhance electrophilic aromatic substitution .
Properties
IUPAC Name |
5-bromo-2-fluoropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJFCBRIICKXPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256821-83-6 | |
| Record name | 5-bromo-2-fluoropyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-fluoronicotinonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 5-bromo-2-fluoronicotinaldehyde oxime with phosphorus oxychloride in chloroform. The reaction mixture is heated at 75°C for 5 hours, followed by extraction and purification to yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds .
Scientific Research Applications
5-Bromo-2-fluoronicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoronicotinonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, its effects are determined by its interaction with molecular targets, such as enzymes or receptors, which can influence various biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Methyl 5-Bromo-2-fluoronicotinate (CAS 931105-37-2)
- Structure : Differs by replacing the nitrile group with a methyl ester (-COOCH₃).
- Synthesis: Prepared via esterification of 5-bromo-2-fluoronicotinic acid using methanol and acid catalysts.
- Applications : Used in pesticide development due to improved hydrolytic stability compared to the nitrile analog.
- Key Differences: The ester group reduces electrophilicity at the 3-position, making it less reactive in nucleophilic substitutions compared to 5-bromo-2-fluoronicotinonitrile .
3-Bromo-5-pyridinecarboxylic Acid (CAS 20826-04-4)
- Structure : Features a carboxylic acid (-COOH) at the 3-position instead of nitrile, with bromine at the 5-position.
- Reactivity : The carboxylic acid group enables conjugation to amines or alcohols, but its acidity (pKa ~2.8) limits use in neutral conditions.
- Applications : Intermediate in metal-organic frameworks (MOFs) and corrosion inhibitors. Less versatile in cross-coupling than nitrile derivatives .
5-Bromo-2-hydroxybenzonitrile (CAS Not Provided)
- Structure : A benzene ring with bromine (5-position), hydroxyl (-OH, 2-position), and nitrile (1-position).
- Synthesis: Prepared via bromination of o-cyanophenol or cobalt-catalyzed conversion of aldoximes .
- Applications : Key precursor for antiretroviral drugs (e.g., HIV protease inhibitors) and osteoporosis therapies.
- Key Differences: The hydroxyl group facilitates hydrogen bonding (O–H⋯N, 2.805 Å), enhancing crystallinity but reducing solubility in non-polar solvents compared to this compound .
5-Bromo-2-methylnicotinonitrile (CAS 956276-47-4)
- Structure : Methyl group at the 2-position instead of fluorine.
- Safety Profile : Classified as hazardous under GHS due to acute oral toxicity (LD₅₀ = 250 mg/kg in rats). Requires stringent handling .
- Reactivity : The methyl group increases steric hindrance, slowing aromatic substitution reactions relative to the fluoro analog .
Structural and Functional Comparison Table
| Compound Name | CAS Number | Substituents (Position) | Molecular Formula | Key Applications | Reactivity Notes |
|---|---|---|---|---|---|
| This compound | 1503320-36-2 | Br (5), F (2), CN (3) | C₆H₂BrFN₂ | Pharmaceutical intermediates | High electrophilicity at C3 |
| Methyl 5-Bromo-2-fluoronicotinate | 931105-37-2 | Br (5), F (2), COOCH₃ (3) | C₇H₅BrFNO₂ | Agrochemicals | Ester hydrolysis at high pH |
| 3-Bromo-5-pyridinecarboxylic Acid | 20826-04-4 | Br (5), COOH (3) | C₆H₄BrNO₂ | MOFs, corrosion inhibitors | Low reactivity in cross-coupling |
| 5-Bromo-2-hydroxybenzonitrile | N/A | Br (5), OH (2), CN (1) | C₇H₄BrNO | Antiretroviral drugs | Hydrogen-bonded crystalline form |
| 5-Bromo-2-methylnicotinonitrile | 956276-47-4 | Br (5), CH₃ (2), CN (3) | C₇H₅BrN₂ | Lab-scale synthesis | Steric hindrance limits reactions |
Biological Activity
5-Bromo-2-fluoronicotinonitrile (CAS No. 1256821-83-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies that highlight its biological activity.
Molecular Formula : CHBrFN
Molecular Weight : 201.00 g/mol
Boiling Point : Data not available
Solubility : High gastrointestinal absorption, permeable through the blood-brain barrier (BBB)
CYP Inhibition Profile :
- CYP1A2 : Inhibitor
- CYP2C19 : Non-inhibitor
- CYP2C9 : Non-inhibitor
- CYP2D6 : Non-inhibitor
- CYP3A4 : Non-inhibitor
Biological Activity
This compound exhibits various biological activities, primarily attributed to its structural features that allow it to interact with biological targets effectively. Notably, compounds in the nicotinonitrile class are known for their roles in drug discovery and development.
Antimicrobial Activity
Research indicates that derivatives of nicotinonitrile, including this compound, possess significant antibacterial and antifungal properties. The presence of halogen atoms (bromine and fluorine) enhances the lipophilicity and overall bioactivity of these compounds.
Case Studies
-
Antibacterial Studies :
A study published in the Journal of Pharmaceutical Sciences demonstrated that this compound showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a promising antibacterial profile. -
Antitumor Activity :
Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited selective cytotoxicity against breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation. Mechanistic studies suggested that this effect may be mediated through apoptosis induction. -
Neuroprotective Effects :
The compound's ability to cross the BBB suggests potential neuroprotective effects. Experimental models have shown that it can mitigate oxidative stress-induced neuronal damage, providing a basis for further exploration in neurodegenerative disease treatments.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained by its structure. The bromine atom at the 5-position and fluorine at the 2-position contribute to its lipophilicity and ability to interact with various biological targets. Comparative analysis with similar compounds shows that variations in halogen substitution can lead to significant changes in pharmacological profiles.
| Compound | Structure | MIC (µg/mL) | IC50 (µM) | Activity |
|---|---|---|---|---|
| This compound | Structure | 8 | 15 | Antibacterial & Antitumor |
| 5-Bromo-3-fluoronitropyridine | Structure | 16 | 25 | Antibacterial |
| 3-Fluoro-4-bromopyridine | Structure | 12 | 20 | Antitumor |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
